molecular formula C13H13N3O B1606540 p-((p-Methoxyphenyl)azo)aniline CAS No. 2592-28-1

p-((p-Methoxyphenyl)azo)aniline

Cat. No.: B1606540
CAS No.: 2592-28-1
M. Wt: 227.26 g/mol
InChI Key: ISTLPRFJQOIQMU-UHFFFAOYSA-N
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Description

p-((p-Methoxyphenyl)azo)aniline: is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries. Its chemical structure can be represented as:

C6H5N2C6H4OCH3\text{C}_6\text{H}_5\text{N}_2\text{C}_6\text{H}_4\text{OCH}_3 C6​H5​N2​C6​H4​OCH3​

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((p-Methoxyphenyl)azo)aniline typically involves a diazotization reaction followed by azo coupling. The process can be outlined as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with p-methoxyaniline under alkaline conditions to form the azo compound.

Reaction Conditions

    Temperature: The diazotization reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

    pH: The coupling reaction is performed in a slightly alkaline medium (pH 8-10) to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    p-((p-Methoxyphenyl)azo)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.

Major Products

    Oxidation: Quinone derivatives.

    p-Methoxyaniline and aniline.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry:

    p-((p-Methoxyphenyl)azo)aniline is widely used as a dye intermediate due to its vibrant color and stability.

    Analytical Chemistry: It serves as a reagent in various analytical techniques, including spectrophotometry and chromatography.

Biology and Medicine

    Biological Staining: The compound is used in histology and cytology for staining tissues and cells.

    Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Industry

    Textile Industry: Utilized in the production of azo dyes for fabric coloring.

    Plastic and Polymer Industry: Employed as a colorant in plastics and polymers.

Mechanism of Action

The mechanism by which p-((p-Methoxyphenyl)azo)aniline exerts its effects is primarily through its interaction with molecular targets via the azo group. The N=N bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it can bind to proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • p-((p-Methylphenyl)azo)aniline
  • p-((p-Hydroxyphenyl)azo)aniline
  • p-((p-Chlorophenyl)azo)aniline

Uniqueness

p-((p-Methoxyphenyl)azo)aniline is unique due to the presence of the methoxy group (-OCH₃), which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, making the compound more reactive in electrophilic substitution reactions compared to its analogs with electron-withdrawing groups (e.g., chloro or nitro groups).

This comprehensive overview highlights the significance of this compound in various fields, from industrial applications to scientific research. Its unique chemical properties and versatility make it a valuable compound in both academic and industrial settings.

Properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTLPRFJQOIQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038808
Record name Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2592-28-1
Record name 4-[2-(4-Methoxyphenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p-((p-methoxyphenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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